molecular formula C12H16ClNO3 B1487391 Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride CAS No. 178205-94-2

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride

Cat. No.: B1487391
CAS No.: 178205-94-2
M. Wt: 257.71 g/mol
InChI Key: CFFIYXZHOCWSNU-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by a methoxy substituent at the 7-position and a methyl ester group at the 3-position of the isoquinoline core. The (3S) stereochemistry is critical for its biological and physicochemical properties, as enantiomeric forms often exhibit distinct pharmacological profiles . This compound is synthesized via coupling reactions involving Boc-protected intermediates and activating agents like EDC·HCl, as seen in analogous TIQ syntheses .

TIQ derivatives are widely studied for their roles as organocatalysts and bioactive molecules, particularly in central nervous system (CNS) drug discovery due to their structural resemblance to neurotransmitters .

Properties

IUPAC Name

methyl (3S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10;/h3-5,11,13H,6-7H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIYXZHOCWSNU-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(NC2)C(=O)OC)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H](NC2)C(=O)OC)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety is commonly synthesized via Pictet-Spengler cyclization or related condensation reactions involving amines and aldehydes/ketones. For the (3S)-stereochemistry, chiral starting materials or chiral catalysts are employed to ensure stereoselectivity.

Introduction of the 7-Methoxy Group

The 7-methoxy substituent can be introduced either by starting from a suitably substituted aromatic precursor or by methylation of a hydroxy group post-cyclization using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Esterification to Methyl Carboxylate

The carboxylic acid at position 3 is converted to the methyl ester typically by reaction with methanol in the presence of acid catalysts (e.g., sulfuric acid) or by using methyl chloroformate in the presence of a base such as triethylamine.

Formation of Hydrochloride Salt

The free base methyl ester is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol, facilitating crystallization and purification.

Detailed Preparation Procedure from Patent Literature

A closely related compound, solifenacin, which shares the tetrahydroisoquinoline core, has been synthesized using similar methodologies that provide insight into the preparation of methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride.

Esterification and Quinuclidol Coupling (Analogous Process)

  • Reaction of (1S)-alkyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate (methyl or ethyl ester) with 3-(R)-quinuclidol in toluene or toluene-DMF mixtures.
  • Catalysis by sodium alkoxides (e.g., sodium methoxide for methyl esters).
  • Reflux conditions with azeotropic removal of ethanol or methanol to drive the reaction.
  • Reaction times around 3 hours with conversion rates up to 97%.
  • Post-reaction aqueous workup and extraction with toluene.
  • Evaporation and dissolution in methanol followed by addition of hydrochloric acid in methanol to precipitate the hydrochloride salt.
  • Yield reported around 68-70% with high stereochemical purity and low racemization.

Preparation of the Alkyl 1-Phenyl-1,2,3,4-tetrahydroisoquinolinecarboxylate Intermediate

  • Reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with alkyl chloroformate (methyl chloroformate for methyl ester) in the presence of triethylamine or trimethylamine.
  • Solvents such as methylene chloride, 1,2-dichloroethane, or toluene.
  • Reaction temperature controlled between 5-50°C.
  • Sequential washing with water, dilute hydrochloric acid, brine, and drying to isolate the ester intermediate.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Esterification of acid Methyl chloroformate + triethylamine Methylene chloride 5-30 1-2 >85 Controlled addition, low temp
Coupling with 3-(R)-quinuclidol Sodium methoxide catalysis Toluene or toluene/DMF 90 (reflux) ~3 ~68-70 Azeotropic removal of methanol
Hydrochloride salt formation HCl in methanol Methanol Room temp 0.5-1 >95 Precipitation and isolation of salt

Research Findings and Considerations

  • The use of sodium alkoxide catalysts matching the ester alkyl group (e.g., sodium methoxide for methyl esters) improves yield and reduces impurities.
  • Excess 3-(R)-quinuclidol is minimized to reduce cost and side reactions, with amounts slightly above the catalyst quantity sufficing for high conversion.
  • Reaction monitoring by GC or HPLC ensures completion and minimal racemization.
  • Aqueous workup and multiple solvent washes are critical for purity.
  • The hydrochloride salt formation step enhances compound stability and facilitates crystallization for pharmaceutical applications.
  • Alternative bases such as potassium tert-butoxide or organic amines have been explored, with inorganic bases like sodium hydride or potassium carbonate also reported in related isoquinoline syntheses.
  • Solvent choice affects reaction rate and purity; aromatic solvents (toluene) and polar aprotic solvents (DMF) are common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions involving Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride typically yield various oxidation states of the isoquinoline moiety.

  • Reduction: : Reduction processes can convert certain functional groups within the compound to more saturated forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing modification of the methoxy and carboxylate groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Various nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

Structure COC O C H 1CC2 CC CC C2CN1\text{Structure }\text{COC O C H 1CC2 CC CC C2CN1}

Medicinal Chemistry

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride shows potential therapeutic applications due to its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators. It has been shown to reduce nitric oxide and reactive oxygen species generation in activated microglial cells, which is crucial in neuroinflammatory conditions.

Neuroprotection

The compound's neuroprotective effects make it a candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit monoamine oxidase (MAO) suggests a mechanism through which it may enhance catecholamine levels in the brain .

Synthetic Organic Chemistry

This compound serves as a versatile precursor in the synthesis of various alkaloids and bioactive molecules. The Pictet-Spengler reaction is commonly employed for its synthesis, allowing for the formation of diverse derivatives that can be tailored for specific biological activities .

Biological Studies

The compound's role in modulating cellular signaling pathways has been explored in various biological studies. It has been found to interact with enzymes involved in neurotransmitter metabolism, which may have implications for mood disorders and cognitive function .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of nitric oxide production
NeuroprotectionMAO inhibition and free radical scavenging
Enzyme InteractionModulation of neurotransmitter metabolism

Table 2: Synthetic Routes

Synthesis MethodDescriptionYield (%)
Pictet-Spengler ReactionReaction of phenylethylamine with aldehydeVaries (up to 85%)
Multi-component ReactionsCombines multiple reactants for efficiencyVaries (up to 97%)

Case Study 1: Neuroprotective Effects

A study published in Medicinal Chemistry Perspectives explored the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated significant attenuation of neuronal cell death induced by oxidative stress .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammation models, the compound was shown to significantly reduce markers of inflammation in vitro and in vivo. This suggests its potential utility in developing new anti-inflammatory therapies.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. This can result in the inhibition or activation of these targets, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoquinoline Core

Table 1: Substituent Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride 7-OCH₃, 3-COOCH₃ C₁₂H₁₆ClNO₃ 257.72 (calculated) Potential CNS activity; chiral catalyst
Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride () 6-F, 3-COOCH₃ C₁₁H₁₃ClFNO₂ 245.7 Discontinued (lab use); fluoro substitution may alter bioavailability
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate () 6,7-OCH₃, 1-Ph, 3-COOCH₃ C₂₀H₂₁NO₄ 339.39 Organocatalyst for Diels-Alder reactions; enhanced stereoselectivity
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride () 7-CF₃ C₁₀H₁₁ClF₃N 237.65 Fluorinated analog; possible metabolic stability improvement

Key Insights :

  • Electron-withdrawing groups (e.g., 6-F, 7-CF₃) may enhance metabolic stability but reduce solubility compared to methoxy groups .
  • Methoxy groups at 6,7-positions () increase steric bulk, improving catalytic activity in asymmetric synthesis .

Stereochemical and Ester Group Variations

Table 2: Stereochemistry and Ester Modifications
Compound Name Stereochemistry Ester Group Molecular Weight (g/mol) Notes
(3S)-Enantiomer (Target Compound) 3S Methyl 257.72 Bioactivity linked to S-configuration
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride () 3R Methyl 227.69 Opposite enantiomer; potential differences in receptor binding
(S)-tert-Butyl TIQ-3-carboxylate hydrochloride () 3S tert-Butyl 283.78 (estimated) Bulkier ester may alter pharmacokinetics

Key Insights :

  • Stereochemistry : The (3S) configuration is associated with higher affinity for opioid receptors in related TIQ derivatives .
  • Ester Groups : Methyl esters are more hydrolytically labile than tert-butyl esters, affecting drug half-life .

Key Insights :

  • 7-Methoxy TIQs show promise in analgesia but may carry dependence risks, as seen in NIH 8310 and UM 720 .
  • Benzazepines (e.g., NIH 8377) share functional group motifs but differ in core structure, leading to varied receptor affinities .

Biological Activity

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride is a synthetic derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound exhibits significant pharmacological potential, particularly in neuroprotection and anti-inflammatory responses.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methoxy group and a tetrahydroisoquinoline backbone. Its IUPAC name is 7-methoxy-1,2,3,4-tetrahydroisoquinoline. The molecular formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of approximately 179.22 g/mol.

PropertyValue
IUPAC Name7-methoxy-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
CAS Number43207-78-9

Neuroprotective Effects

Research indicates that this compound demonstrates neuroprotective properties. It has been shown to attenuate oxidative stress in neuronal cells by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This action is crucial in preventing neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by modulating various signaling pathways. It has been observed to inhibit the activation of nuclear factor kappa B (NF-kB), which plays a central role in the inflammatory response. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain.
  • Cell Signaling Modulation : It modulates intracellular signaling pathways that are critical for cell survival and function. For instance, it influences pathways related to apoptosis and cell proliferation .

Study on Neuroprotection

A study conducted on animal models demonstrated that administration of this compound significantly reduced neuronal loss in models of induced neurodegeneration. The results showed a marked decrease in biomarkers for oxidative stress and inflammation compared to control groups.

Inflammation Model

In another study focusing on inflammation, researchers treated lipopolysaccharide (LPS)-induced inflammation in rats with this compound. Results indicated a reduction in inflammatory markers and improved behavioral outcomes related to cognitive functions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride, and how is stereochemical purity ensured?

  • Methodology : The Pictet-Spengler reaction is a widely used method. For example, L-3,4-dimethoxyphenylalanine methyl ester reacts with paraformaldehyde in dichloromethane using trifluoroacetic acid (TFA) as a catalyst. The stereochemical integrity of the (3S)-configuration is maintained by starting with L-amino acid derivatives and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .
  • Validation : Chiral HPLC or NMR with chiral shift reagents can confirm enantiomeric excess.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), tetrahydroisoquinoline protons (δ 2.5–4.0 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight alignment with theoretical values .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., orthorhombic system, space group P212121) provides bond lengths and angles .

Q. What solvents and conditions are optimal for dissolving the compound in pharmacological assays?

  • Solubility : The hydrochloride salt enhances water solubility. Dimethyl sulfoxide (DMSO) is suitable for stock solutions (e.g., 10–50 mM), while aqueous buffers (pH 4–6) prevent precipitation in biological assays .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with opioid or adrenergic receptors?

  • Experimental Design :

  • Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [3H]-naloxone for μ-opioid receptors) to measure competitive displacement (IC50 values) .
  • Functional Assays : Monitor cAMP inhibition in CHO cells expressing human receptors or contractility responses in isolated guinea pig ileum .
    • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki or EC50 values.

Q. What strategies resolve contradictions in reported pharmacological activities of structurally related tetrahydroisoquinolines?

  • Case Study : NIH 8366 (a benzazepine analog) shows mouse analgesia but lacks physical dependence in monkeys, suggesting receptor subtype selectivity. Researchers should:

  • Compare binding affinities across receptor subtypes (e.g., μ vs. δ-opioid).
  • Evaluate functional efficacy (e.g., G-protein vs. β-arrestin signaling) .

Q. How does crystallographic data inform salt form selection for improved bioavailability?

  • Key Findings : The hydrochloride salt’s crystal lattice (e.g., orthorhombic P212121, a = 5.37 Å, b = 12.17 Å) influences solubility and stability. Alternative counterions (e.g., citrate) may enhance dissolution rates .

Q. What metabolic pathways should be prioritized in preclinical pharmacokinetic studies?

  • Approach :

  • In Vitro Metabolism : Incubate with liver microsomes to identify phase I metabolites (e.g., demethylation at the 7-methoxy group).
  • LC-MS/MS : Quantify parent compound and metabolites in plasma/tissue homogenates .

Methodological Challenges and Solutions

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

  • Solutions :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) in key cyclization steps.
  • Optimize asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to achieve >99% ee .

Q. What experimental designs are recommended for studying the compound’s neuroprotective effects?

  • Models :

  • In Vitro : Oxidative stress assays in SH-SY5Y neurons (e.g., H2O2-induced apoptosis).
  • In Vivo : Middle cerebral artery occlusion (MCAO) in rodents, with quantification of infarct volume via MRI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.